Tetrahydropyrimidin-4(1H)-one

概要

説明

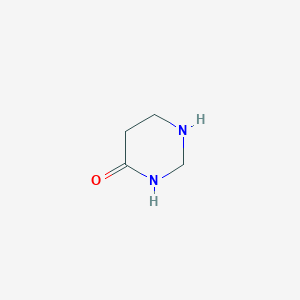

Tetrahydropyrimidin-4(1H)-one is a heterocyclic organic compound with a six-membered ring structure containing nitrogen atoms at positions 1 and 3, and a carbonyl group at position 4. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

準備方法

Synthetic Routes and Reaction Conditions

Tetrahydropyrimidin-4(1H)-one can be synthesized through several methods. One common approach involves the cyclization of urea derivatives with β-dicarbonyl compounds under acidic or basic conditions. For example, the reaction of ethyl acetoacetate with urea in the presence of acetic acid yields this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of ionic liquids as solvents has also been explored to enhance reaction efficiency and reduce environmental impact .

化学反応の分析

Oxidation Reactions

Tetrahydropyrimidin-4(1H)-one undergoes oxidation to form pyrimidine derivatives. Key findings include:

-

Catalytic dehydrogenation : Palladium on charcoal (10% Pd/C) facilitates the conversion of 2-phenyl-tetrahydropyrimidin-4(1H)-one to 2-phenylpyrimidine under thermal conditions .

-

Oxidative ring expansion : Reactions with hydrogen peroxide in acidic media yield fused pyrimidine systems, though yields depend on substituent stability .

Reduction Reactions

The carbonyl group and ring saturation enable selective reductions:

-

Carbonyl reduction : Sodium borohydride (NaBH₄) reduces the carbonyl to a hydroxyl group, forming tetrahydropyrimidin-4-ol. Lithium aluminum hydride (LiAlH₄) further reduces the ring to fully saturated piperidine derivatives .

-

Chemoselective hydrogenation : Nickel boride (generated from NaBH₄ and Ni(OAc)₂) selectively reduces α,β-unsaturated bonds in halogenated derivatives without affecting other functional groups .

Substitution Reactions

Substitution occurs at nitrogen atoms or the carbonyl carbon:

-

Nucleophilic substitution :

-

Electrophilic substitution : Acylation with acetyl chloride yields 1-acetyl derivatives (70% yield) .

Hydrolysis Reactions

The compound undergoes hydrolysis under varied conditions:

-

Acid-catalyzed hydrolysis : Yields β-amino acids and carboxylic acids (e.g., β-alanine from N-Cbz-protected derivatives) .

-

Base-catalyzed hydrolysis : Forms carboxylate anions and amines, with NaOH/EtOH achieving >90% conversion .

Ring-Opening and Cyclization

-

Ring-opening :

-

Cyclization : Microwave-assisted IoLiPOS (Ionic Liquid Phase Organic Synthesis) enables efficient cyclization of thioureido esters to 2-thioxo derivatives (67–85% yield) .

Comparative Analysis of Synthetic Methods

The Biginelli reaction is a cornerstone for synthesizing this compound derivatives:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| HCl | Ethanol | Reflux | 6–24 | 60–75 | |

| DABCO | Ethanol | Reflux | 2–4 | 85–92 | |

| IoLiPOS | Solvent-free | Microwave (120°C) | 0.25–0.75 | 67–85 |

Key observations :

-

DABCO outperforms HCl in yield and reaction time due to its dual base and nucleophilic activation .

-

IoLiPOS methods reduce environmental impact through solvent-free conditions and recyclable ionic liquids .

Tautomerism and Stability

The compound exhibits keto-enol tautomerism, influencing reactivity:

科学的研究の応用

Chemistry

Tetrahydropyrimidin-4(1H)-one serves as a precursor for synthesizing complex heterocyclic compounds. Its derivatives are crucial in developing new materials and agrochemicals.

Biology

The compound is instrumental in studying enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets, leading to significant research on its pharmacological properties.

Medicine

This compound derivatives exhibit promising antitumor, antiviral, and antibacterial activities. Notably:

-

Anticancer Activity : A study synthesized several tetrahydropyrimidine derivatives through a one-pot Biginelli reaction, evaluating their cytotoxic effects against cancer cell lines. The results indicated that specific substitutions at the C-4 position enhanced cytotoxicity.

Compound Cell Line IC50 (μM) Activity 4e MCF-7 6.92 High 4k HeLa 8.26 Moderate 4c MCF-7 8.99 Moderate - Antimicrobial Activity : Investigations have shown that certain tetrahydropyrimidine derivatives possess significant antibacterial potency against both Gram-positive and Gram-negative bacteria.

Industry

In industrial applications, this compound is utilized in developing agrochemicals and materials science. Its ability to inhibit fungal growth positions it as a candidate for fungicide development.

Case Study 1: Anticancer Activity

A focused study synthesized several tetrahydropyrimidine derivatives via the Biginelli reaction and assessed their cytotoxicity against various cancer cell lines. The compound with an m-bromophenyl group at the C-4 position demonstrated the highest cytotoxic effects against MCF-7 cells, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial effects of tetrahydropyrimidine derivatives against multiple bacterial strains. The findings revealed that specific modifications significantly enhanced their antibacterial activity, highlighting their potential for further development as antimicrobial agents .

作用機序

The biological activity of tetrahydropyrimidin-4(1H)-one is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

類似化合物との比較

Similar Compounds

Pyrimidine: A simpler analog with similar nitrogen-containing ring structure but lacking the tetrahydro and carbonyl modifications.

Dihydropyrimidinone: Another related compound with a partially saturated ring and a carbonyl group at position 4.

Barbituric Acid: A structurally similar compound with additional carbonyl groups and known for its sedative properties.

Uniqueness

Tetrahydropyrimidin-4(1H)-one is unique due to its specific ring saturation and functional group arrangement, which confer distinct chemical reactivity and biological activity compared to its analogs .

生物活性

Tetrahydropyrimidin-4(1H)-one (THP) is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of THP, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a six-membered ring structure with nitrogen atoms at positions 1 and 3, and a carbonyl group at position 4. This unique configuration contributes to its reactivity and interaction with various biological targets.

Target Interaction

THP primarily targets the c-Met kinase site , which plays a crucial role in cell growth, survival, and proliferation. The interaction occurs through hydrophobic regions of the compound, influencing several cellular processes associated with cancer progression.

Biological Activities

Anticancer Activity

Numerous studies have highlighted the anticancer potential of THP derivatives. For instance, a series of synthesized tetrahydropyrimidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Notably, compounds such as 4e exhibited high cytotoxicity with IC50 values ranging from 6.92 to 8.99 μM .

Antimicrobial Activity

THP derivatives have also shown promising antimicrobial properties. Research indicates that dihydropyrimidinones substituted with electron-donating groups exhibited substantial antibacterial activity against multiple strains of bacteria. For example, a compound with a methoxy substitution demonstrated significant anti-tuberculosis activity at concentrations as low as 12.5 μg/ml .

Anti-inflammatory Effects

Investigations into the anti-inflammatory properties of THP have revealed that certain derivatives can inhibit inflammatory pathways effectively. Compounds derived from THP have been screened for their ability to reduce inflammation in various models, showing potential as therapeutic agents in inflammatory diseases .

Case Study: Anticancer Activity

A study synthesized several THP derivatives through a one-pot Biginelli reaction, evaluating their cytotoxic effects against cancer cell lines. The results indicated that compounds with specific substitutions at the C-4 position showed enhanced cytotoxicity compared to others .

| Compound | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| 4e | MCF-7 | 6.92 | High |

| 4k | HeLa | 8.26 | Moderate |

| 4c | MCF-7 | 8.99 | Moderate |

Case Study: Antimicrobial Activity

In another investigation focusing on antimicrobial effects, THP derivatives were evaluated against Gram-positive and Gram-negative bacteria. The findings suggested that certain modifications significantly enhanced their antibacterial potency, making them candidates for further development as antimicrobial agents .

特性

IUPAC Name |

1,3-diazinan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c7-4-1-2-5-3-6-4/h5H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABIAKDIZVCTLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601987 | |

| Record name | Tetrahydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10167-09-6 | |

| Record name | Tetrahydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common structural features of Tetrahydropyrimidin-4(1H)-ones described in the research?

A1: The provided research highlights several key structural features of Tetrahydropyrimidin-4(1H)-one derivatives:

- Tetrahydropyrimidine ring conformation: Studies consistently report that the tetrahydropyrimidine ring in these compounds adopts a half-chair conformation. [ [], [], [], [] ]

- Substitutions: Various substitutions at the 3-position of the tetrahydropyrimidine ring are described, including fluorobenzyl groups [ [], [] ], a pyridinylmethyl group [ [] ], and a phenethyl group [ [] ].

- Thioxo group: The presence of a thioxo group at the 2-position is a common feature in the analyzed compounds. [ [], [], [], [], [] ]

Q2: How do these structural features influence the intermolecular interactions observed in the solid state?

A: The presence of N—H and C—H groups alongside the thioxo (C=S) functionality allows for the formation of hydrogen bonds. Specifically, N—H⋯S hydrogen bonds are frequently observed, leading to the formation of one-dimensional structures or sheet-like networks in the crystal lattice. [ [], [], [] ] Additionally, C—H⋯O hydrogen bonds contribute to the formation of sheet-like structures in some derivatives. [ [] ]

Q3: Have any mass spectrometry studies been conducted on Tetrahydropyrimidin-4(1H)-ones?

A: Yes, mass spectrometric analyses, including metastable ion analyses and exact mass measurements, have been performed on cycloalkane/ene-condensed 2-thioxo-2,3,5,6-tetrahydropyrimidin-4(1H)-ones and related [, ]thiazino[3,2-a]pyrimidinones. [ [] ] These studies helped elucidate fragmentation pathways and differentiate between isomeric structures.

Q4: Are there efficient synthetic routes available for the preparation of Tetrahydropyrimidin-4(1H)-ones?

A: Research suggests that a three-component reaction protocol under microwave dielectric heating, employing ionic liquid as a solvent (Ionic Liquid Phase Organic Synthesis, IoLiPOS), presents a viable and potentially advantageous method for the synthesis of 2-thioxo Tetrahydropyrimidin-4-(1H)-ones. [ [] ] This method could offer benefits in terms of reaction efficiency and environmental sustainability.

Q5: Can Tetrahydropyrimidin-4(1H)-ones incorporate fluorine atoms, and if so, what is their significance?

A: Yes, researchers have successfully synthesized and incorporated 2-fluoro- and 2,2-difluoro-3-amino carboxylic acid derivatives into Tetrahydropyrimidin-4(1H)-ones. [ [] ] The incorporation of fluorine atoms allows for detailed structural analysis by 19F-NMR spectroscopy and can impact the conformational preferences and properties of the resulting molecules. This approach provides valuable insights into structure-activity relationships and aids in the development of compounds with potentially improved pharmacological profiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。